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molecular formula C18H15Al B1628552 Aluminum, triphenyl- CAS No. 841-76-9

Aluminum, triphenyl-

Cat. No. B1628552
M. Wt: 258.3 g/mol
InChI Key: JQPMDTQDAXRDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952139B2

Procedure details

To a suspension of AlCl3 (1.25 g, 9.4 mmol) in diisopropyl ether (20 mL) was added phenylmagnesium bromide (10.8 mL, 27 mmol, 2.5 M in Et2O) at 0-5° C. The mixture was stirred at room temperature for 3-4 hours. The solvent was removed using a high-vacuum pump affording a white solid. To the solid was added PhMe (15 mL) and the mixture was stirred for 15 min, and then the resulting slurry was filtered under an atmosphere of nitrogen. The clear filtrate was evaporated to about ⅓rd of the original volume and the resulting solid was filtered affording 1.36 g of crude product. A slurry of the crude product and PhMe (15 mL) was stirred, and was then filtered. The filtrate was evaporated to about ⅓rd of the original volume and the resulting solid was filtered affording the desired product (0.56 g, 18%).
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
18%

Identifiers

REACTION_CXSMILES
[Al+3:1].[Cl-].[Cl-].[Cl-].[C:5]1([Mg]Br)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:13]1(C)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(OC(C)C)(C)C>[C:5]1([Al:1]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
10.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3-4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
affording a white solid
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
The clear filtrate was evaporated to about ⅓rd of the original volume
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
affording 1.36 g of crude product
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to about ⅓rd of the original volume
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
C1(=CC=CC=C1)[Al](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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